The table below summarizes the major types of bioactive compounds found in Haplophyllum perforatum, along with their chemical classes and known activities.
| Compound Name | Chemical Class | Reported Activity and Characteristics | Location in Plant |
|---|---|---|---|
| Eudesmin [1] | Lignan (Bicyclic) | Reverses P-glycoprotein-mediated multidrug resistance (MDR); Non-toxic (IC50 >100 μM across cell lines). | Leaves (0.15% of dry weight) |
| Diphyllin [1] | Lignan (Arylnaphthalene) | Cytotoxic (IC50 10⁻⁶ to 10⁻⁴ M); 65-fold more toxic than etoposide on human fibroblasts. | Roots (0.1% of dry weight) |
| γ-Fagarine (Haplofine) [2] | Alkaloid (Quinoline) | Information on biological activity is available in the source material. | Aerial Parts |
| Haplopine [2] | Alkaloid (Furoquinoline) | Information on biological activity is available in the source material. | Aerial Parts |
| Haplophyllidine [2] | Alkaloid | Information on biological activity is available in the source material. | Aerial Parts |
| Haplosine [3] | Alkaloid (3-ethyl-4-methoxy-quinolin-2-one) | First natural representative of its chemical series. | Seeds and Roots |
| Haplosamine [4] | Alkaloid | New alkaloid identified in the mid-1990s. | Epigeal (above-ground) Parts |
For researchers aiming to evaluate the multidrug resistance (MDR) reversal potential of compounds like eudesmin, here is a key experimental methodology from the literature.
Protocol for Reversal of P-gp Mediated Efflux [1]
The study of Haplophyllum perforatum's chemistry has been ongoing for decades, with a strong focus on its alkaloid content. The following diagram outlines the logical progression of this research field as reflected in the scientific literature.
Research evolution of Haplophyllum perforatum from early surveys to pharmacological application.
The research on Haplophyllum perforatum highlights its potential as a source of drug discovery starting points.
Haploside C is a flavonoid glycoside natural product. The table below summarizes its fundamental chemical and structural characteristics.
| Property Category | Details |
|---|---|
| IUPAC Name / Structure | 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1] |
| Molecular Formula / Weight | C31H36O18 / 696.6213 g/mol [2] |
| Melting Point | 143–145 °C [2] |
| Specific Rotation | [α]D22 -0±3° (in methanol) [2] |
| Biological Source (Discovery) | Aerial parts of Haplophyllum perforatum [1] |
| Solubility (Practical) | Soluble in DMSO (1 mg/mL) [3] |
The most well-documented biological activity of this compound from its discovery research is its pronounced hypoazotemic effect, meaning it can lower nitrogenous compound levels in the blood [1]. A more recent study (2022) also identified it as a novel component in Citrus aurantium L. fruit with potential anti-proliferative activity against colorectal cancer cells (CRCs) [4].
The structural characterization of this compound relied on a suite of spectroscopic techniques, with key data summarized in the following table.
| Analytical Technique | Key Data and Characteristics |
|---|---|
| UV-Vis Spectroscopy | Peaks at 260, 275, 343, 385 nm; Shift assays confirmed flavonoid structure [2]. |
| Infrared (IR) Spectroscopy | Characteristic bands for OH group (3520–3270 cm⁻¹), ester C=O (1730 cm⁻¹), and γ-pyrone C=O (1650 cm⁻¹) [2]. |
| 1H NMR Spectroscopy | Data included signals for anomeric protons of rhamnose (δ 4.84) and glucose (δ 5.45), methoxy groups (δ 3.88, 3.96), and an acetyl group (δ 1.79) [2]. |
Recent research on isolating this compound and similar compounds from plant sources employs a bioactivity-guided isolation strategy. This approach uses a biological assay (e.g., testing for anti-cancer activity) at every separation step to track the active components. The following diagram illustrates this integrated workflow for isolating anti-proliferative phenolic compounds from Citrus aurantium L., a process that successfully identified this compound.
Bioactivity-guided isolation and identification workflow for this compound.
Key steps and protocols in this workflow include:
The existing data on this compound provides a solid foundation for several advanced research avenues:
Haploside C is a naturally occurring flavonoid derivative. Key aspects of its identity and source are detailed below.
The following table consolidates key analytical data for this compound, essential for compound identification and verification in experimental work.
| Property | Value / Description |
|---|---|
| Melting Point | 143–145°C [2] |
| Specific Rotation | [α]22D -0±3° (in methanol) [2] |
| UV-Vis Spectrum (λmax) | 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2] |
| IR Spectrum (Notable bands, cm⁻¹) | 3520–3270 (OH), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620, 1600, 1566, 1470, 1448 (aromatic C=C) [2] |
The table below summarizes the key signals from its 1H NMR spectrum, which confirms the structure and connectivity of the sugar moieties and the methoxy groups.
| Chemical Shift (δ, ppm) | Proton Count & Multiplicity | Assignment |
|---|---|---|
| 1.13 | 3H, d, J = 5.5 Hz | CH3 of rhamnose [2] |
| 1.79 | 3H, s | OCOCH3 [2] |
| 3.88, 3.96 | 3H, s (each) | Two OCH3 groups (3' and 8 positions) [2] |
| 4.84 | 1H, br s | Anomeric proton of rhamnose (H-1"') [2] |
| 5.45 | 1H, d, J = 4.0 Hz | Anomeric proton of glucose (H-1") [2] |
| 6.44 | 1H, s | H-6 (flavonoid A-ring) [2] |
The primary documented biological activity of this compound is its pronounced hypoazotemic action [1]. This means it effectively reduces the concentration of nitrogenous waste products, like urea, in the blood. This pharmacological property suggests potential applications in researching conditions related to impaired nitrogen metabolism.
While the search results do not contain step-by-step laboratory protocols for isolation or bioassays, they reference standard methodological approaches that were used in the original research.
The search results do not provide specific signaling pathways modulated by this compound. However, understanding pathway analysis is crucial for modern drug development. Biological pathways are sequences of chemical reactions that explain major cellular functions, and defects in these pathways often underlie diseases [3]. Mathematical modeling using ordinary differential equations (ODEs) is a key method for understanding the dynamic behavior of complex signaling networks like Wnt/β-catenin, MAPK/ERK, and NF-κB [3]. Future research on this compound could employ such modeling to predict its molecular targets and mechanisms.
A generalized cellular signaling pathway for research hypothesis generation.
This compound is a chemically well-defined flavonol glycoside with a documented biological function of reducing blood nitrogen levels. While its structural and basic pharmacological profile is established, its precise molecular mechanisms and interactions with specific signaling pathways remain areas for future investigation.
The table below consolidates the core data available for this compound, a flavonoid glycoside isolated from plants of the Haplophyllum genus [1] [2].
| Property | Details |
|---|---|
| IUPAC Name (Description) | 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″'-O-acetyl-β-D-glucopyranoside)] [1] |
| Biological Sources | Haplophyllum perforatum, H. foliosum, H. pedicellatum [2] |
| Molecular Formula | C({31})H({36})O(_{18}) [2] |
| Molecular Weight | 696.62 g/mol [2] |
| Melting Point | 143–145 °C [2] |
| Specific Rotation | [α](^{22}_D) -0±3° (in methanol) [2] |
| UV-Vis λ_max (nm) | 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2] |
| Major Pharmacological Activity | Pronounced hypoazotemic (blood nitrogen-lowering) action [1] |
The following diagram illustrates the general isolation and characterization workflow for a compound like this compound, based on standard phytochemical processes.
The search results confirm this compound's identity and basic properties but have key limitations for your whitepaper:
The table below consolidates the key technical information available for Haploside C, a flavonoid glycoside.
| Property | Details |
|---|---|
| Biological Sources | Haplophyllum perforatum, H. foliosum, H. pedicellatum [1] [2] |
| Molecular Formula | C₃₁H₃₆O₁₈ [2] |
| Molecular Weight | 696.6213 g/mol [2] |
| Melting Point | 143–145 °C [2] |
| Specific Rotation | [α]²²D −0±3° (in methanol) [2] |
| UV-Vis Spectral Data (λmax) | 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2] |
| IR Spectral Peaks (cm⁻¹) | 3520–3270 (OH), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620, 1600, 1566, 1470, 1448 (aromatic C=C) [2] |
| ¹H NMR Key Signals | 1.13 (3H, d, J=5.5 Hz, CH₃), 3.88 (3H, s, OCH₃), 3.96 (3H, s, 8-OCH₃), 4.84 (1H, br s, rhamnose H-1"), 5.45 (1H, d, J=4.0 Hz, glucose H-1"), 6.44 (1H, s, H-6), 6.87 (1H, d, J=8.0 Hz, H-5'), 7.74 (1H, dd, J=2.0, 8.0 Hz, H-6') [2] |
| Reported Activity | Hypoazotemic (blood nitrogen-lowering) activity [1] |
While detailed, step-by-step protocols for this compound are not available in the search results, the methodologies from general research on similar natural compounds can be inferred.
Based on the known biology of flavonoids, the diagram below illustrates a hypothetical workflow for investigating this compound's potential anticancer mechanisms, which is a common research direction for such compounds.
A proposed workflow for profiling the anticancer activity of this compound, linking phenotypic assays to molecular target identification.
The available data on this compound is limited. To build a contemporary whitepaper, you would need to investigate the following:
Based on your request, here is a suggested structure for organizing information on Haploside C once you gather the necessary data. You can adapt the tables and workflow based on your findings.
Proposed Structure for Application Notes:
Example Workflow Diagram: The Graphviz code below generates a general workflow for evaluating a compound's anti-proliferative activity, which you can adapt for this compound [1] [2].
Anti-proliferative Activity Screening Workflow
Example Data Tables: Once you find relevant data, you can structure it as follows:
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time | Reference |
|---|---|---|---|---|
| Example: MCF-7 | Example: Breast | [To be compiled] | [To be compiled] | [To be compiled] |
| Example: A549 | Example: Lung |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Assay Type | Cell Line | Key Findings (e.g., % Increase vs. Control) | Reference |
|---|---|---|---|
| Example: Annexin V | [To be compiled] | [To be compiled] | [To be compiled] |
| Example: Cell Cycle (PI) |
The Wnt/β-catenin pathway is a crucial, evolutionarily conserved system that regulates embryonic development, cell proliferation, differentiation, and adult tissue homeostasis [1] [2] [3]. Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer [1] [4].
The diagram below illustrates the core mechanism of this pathway in its "OFF" and "ON" states.
Given its role in oncogenesis, the Wnt pathway is a prime therapeutic target. The table below summarizes key strategies and representative inhibitors.
| Target Category | Specific Target | Representative Inhibitors (Examples) | Mechanism of Action |
|---|---|---|---|
| Wnt Ligand Secretion | Porcupine (PORCN) | WNT974 (LGK974), ETC-1922159, CGX1321 [4] | Blocks palmitoleoylation of Wnt ligands in the ER, inhibiting their secretion [4] [3]. |
| Receptor Complex | Frizzled (FZD) | Vantictumab (OMP-18R5) [4] | Monoclonal antibody that binds to FZD receptors, blocking Wnt ligand binding [4]. |
| Receptor Complex | Frizzled (FZD) | Ipafricept (OMP-54F28) [4] | Recombinant fusion protein that acts as a decoy receptor for Wnt ligands [4]. |
| Destruction Complex | Tankyrase | XAV939 [5] | Stabilizes the destruction complex by inhibiting Tankyrase, leading to β-catenin degradation [5]. |
| β-Catenin/TCF Interaction | β-Catenin | -- (Various in development) | Aims to prevent the nuclear interaction between β-catenin and TCF/LEF transcription factors [1]. |
The following protocol, adapted from a 2021 study, provides a detailed methodology for the rapid assessment of novel Wnt inhibitors using a zebrafish model, which is less costly and time-consuming than mouse models [5]. The workflow is designed to be completed within one week.
Key Procedures and Controls [5]:
While Haploside C's potential Wnt inhibitory activity remains unexplored, the established framework for Wnt pathway analysis provides a clear roadmap for investigation. Future work should prioritize:
Haploside C is a flavonoid compound that was first isolated from the aerial parts of the plant Haplophyllum perforatum [1] [2]. Chemically, it is an acylated glycoside of limocitrin. Its specific structure has been identified as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1].
The primary biological activity reported for this compound is a pronounced hypoazotemic action [1]. This means it has been found to effectively reduce the concentration of nitrogenous waste compounds, such as urea, in the blood. This property suggests potential for therapeutic application in conditions like hyperazotemia.
Although a direct protocol for this compound is not available, the following workflow summarizes a modern, bioactivity-guided approach for isolating bioactive phenolic compounds from plant material, which would be applicable for its extraction. The general method is adapted from a study on isolating anti-proliferative phenolics from Citrus aurantium L. [3].
The table below outlines the key parameters for the macroporous resin chromatography step, which is critical for purifying the target compounds after the initial extraction [3].
| Parameter | Description/Value |
|---|---|
| Resin Type | AB-8 macroporous resin |
| Sample Loading | Phenolic-rich crude extract |
| Elution Solvent | Ethanol in water (gradient) |
| Key Active Fractions | 40% and 60% ethanol eluants |
| Analysis of Fractions | UHPLC-Q-TOF/MS |
The characterization of this compound and similar novel compounds relies heavily on advanced analytical techniques. The following methods are essential for confirming the identity and structure of the isolated compound [3] [1]:
This compound is a biologically active flavonoid glycoside isolated from the aerial parts of Haplophyllum perforatum, a plant species traditionally used in various medicinal practices. This specialized metabolite belongs to the limocitrin glycoside family and demonstrates significant hypoazotemic activity, indicating its potential therapeutic value in conditions involving elevated nitrogenous compounds in the bloodstream. The compound's chemical structure has been identified as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)], featuring a complex arrangement of flavonoid aglycone and disaccharide moiety with specific acetylation patterns. [1]
The structural complexity of this compound presents unique challenges for its purification and characterization, requiring sophisticated chromatographic techniques and careful analytical verification. With a molecular formula of C₃₁H₃₆O₁₈ and molecular weight of 696.6213 g/mol, this compound exhibits specific physicochemical characteristics including a melting point of 143-145°C and specific optical rotation [α]²²D of -0±3° in methanol. [2] These properties serve as critical identification parameters during the purification process and quality assessment of the final isolated compound.
The initial extraction phase begins with proper preparation of the plant matrix. The aerial parts of Haplophyllum perforatum should be collected during the active growth phase, typically when flavonoid production is at its peak. The plant material must be carefully dried in shaded, well-ventilated conditions to prevent photodegradation of light-sensitive compounds and then ground to a coarse powder (particle size 0.5-2.0 mm) to maximize surface area for extraction while facilitating subsequent filtration steps. The moisture content should be reduced below 8% to prevent interference with solvent penetration and to minimize hydrolytic activity during storage.
The extraction process employs a systematic solvent gradient approach, beginning with non-polar solvents to remove lipids and chlorophyll, followed by increasingly polar solvents to target flavonoid glycosides. Based on the chemical structure of this compound, which contains multiple hydroxyl groups and sugar moieties, medium-polarity solvents have demonstrated optimal extraction efficiency. The following sequential extraction protocol is recommended:
Following initial extraction, a liquid-liquid partitioning process effectively separates this compound from co-extracted compounds. The concentrated hydroalcoholic extract is suspended in water and successively partitioned with organic solvents of increasing polarity:
The ethyl acetate fraction typically contains the highest concentration of this compound and should be selected for subsequent chromatographic steps. This fraction is concentrated under reduced pressure and lyophilized to obtain a dry powder for storage or immediate purification. Analytical TLC (silica gel; ethyl acetate:formic acid:water, 8:1:1) can be used to monitor the presence of this compound (Rf ≈ 0.4-0.5) throughout the fractionation process, with detection under UV light at 254 nm and 365 nm before and after exposure to ammonia vapor.
Reverse-phase HPLC represents the most effective technique for the final purification of this compound, providing high resolution separation based on the compound's hydrophobic interactions with the stationary phase. The method development should consider the moderate polarity of this compound, which contains both hydrophobic flavonoid骨架 and hydrophilic sugar moieties. For analytical-scale separation to monitor purification progress, the following conditions are recommended:
For preparative-scale purification, the method requires modification to accommodate larger sample loading while maintaining resolution:
The fraction collection should be carefully monitored, with collected fractions immediately analyzed by analytical HPLC to assess purity. Fractions containing this compound with purity >95% should be pooled and concentrated under reduced pressure at 35°C. The residual aqueous solution should be lyophilized to obtain this compound as an amorphous yellow powder. [3]
While reverse-phase HPLC provides excellent final purification, normal phase chromatography offers valuable orthogonal separation for complex mixtures containing this compound, particularly in the intermediate purification stages. The polar stationary phase interacts with the hydroxyl groups and sugar moieties of this compound through hydrogen bonding and dipole-dipole interactions, providing a different selectivity profile compared to reverse-phase systems.
Normal phase chromatography is particularly effective for removing structurally similar contaminants such as other flavonoid glycosides that may co-elute in reverse-phase systems. The orthogonality of the separation mechanism makes it invaluable for resolving complex mixtures that remain after initial purification steps. When developing normal phase methods, careful attention to water content in the mobile phase is essential, as even slight variations can significantly impact retention times and separation efficiency. [3]
Comprehensive characterization of purified this compound requires a multianalytical approach to verify structural identity and assess purity. Spectroscopic techniques provide complementary information about different aspects of the molecular structure:
UV-Visible Spectroscopy: this compound displays characteristic flavonoid absorption maxima at 260 nm (Band II, benzoyl system) and 343 nm (Band I, cinnamoyl system). The addition of shift reagents provides structural information about substitution patterns: +CH₃ONa: 265, 373, 458 nm; +AlCl₃: 271, 374, 448 nm; +CH₃COONa: 264, 394, 432 nm; +CH₃COONa/H₃BO₃: 260, 277, 342, 383 nm. [2]
Infrared Spectroscopy: FT-IR analysis reveals key functional groups: broad absorption at 3520-3270 cm⁻¹ (hydroxyl groups), 1730 cm⁻¹ (ester carbonyl), 1650 cm⁻¹ (γ-pyrone carbonyl), and multiple bands between 1620-1470 cm⁻¹ (aromatic C=C bonds). The ester carbonyl frequency is particularly diagnostic for the acetyl group at the 6″-position of the glucose moiety. [2]
Nuclear Magnetic Resonance Spectroscopy: Comprehensive 1D and 2D NMR analyses (¹H, ¹³C, COSY, HSQC, HMBC) provide complete structural elucidation. Key ¹H NMR signals include: δ 1.13 (3H, d, J=5.5Hz, rhamnose CH₃), 1.79 (3H, s, OCOCH₃), 3.88 and 3.96 (each 3H, s, OCH₃ groups), 4.84 (1H, br s, rhamnose anomeric proton), 5.45 (1H, d, J=4.0Hz, glucose anomeric proton), 6.44 (1H, s, H-6), and 7.74 (1H, dd, J=2.0, 8.0Hz, H-6'). [2]
Rigorous purity evaluation is essential for ensuring the reliability of biological testing data and structural characterization results. The following integrated approach provides comprehensive quality control:
For quantitative analysis of this compound in complex mixtures, a validated RP-HPLC method should be implemented with the following characteristics:
The following comprehensive protocol describes the complete isolation process for this compound from Haplophyllum perforatum, incorporating critical parameters and quality checkpoints:
Plant Material Processing
Initial Extraction
Liquid-Liquid Partitioning
Normal Phase Flash Chromatography
Preparative Reverse-Phase HPLC
Several critical parameters significantly impact the success and efficiency of this compound purification:
Common processing challenges and recommended solutions:
The purification methodology presented for this compound demonstrates an effective multistep approach that combines traditional phytochemical techniques with modern chromatographic separations. The process leverages both normal-phase and reverse-phase chromatography as orthogonal separation mechanisms to achieve high purity material suitable for structural characterization and biological activity studies. The critical importance of analytical monitoring throughout the isolation process cannot be overstated, as it ensures consistent quality and enables rapid troubleshooting of any separation issues.
The reproducibility of this protocol depends heavily on careful attention to solvent quality, temperature control, and standardized processing times. Researchers implementing this methodology should establish internal system suitability criteria, particularly for the HPLC purification steps, to ensure consistent performance across different batches. The purified this compound obtained through this protocol has demonstrated significant hypoazotemic activity in biological studies, supporting its potential therapeutic applications and value for further pharmaceutical development. [1]
Table 1: Spectral Characteristics of this compound for Identification and Purity Assessment
| Analytical Method | Parameters | Results for this compound |
|---|---|---|
| UV-Vis Spectroscopy | λmax (nm) in methanol | 260, 275, 343, 385 |
| λmax (nm) with CH₃ONa | 265, 373, 458 | |
| λmax (nm) with AlCl₃ | 271, 374, 448 | |
| Infrared Spectroscopy | Key absorption bands (cm⁻¹) | 3520-3270 (OH), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620-1448 (aromatic C=C) |
| Nuclear Magnetic Resonance | Key ¹H NMR signals (δ, ppm) | 1.13 (d, rhamnose CH₃), 1.79 (s, OCOCH₃), 3.88/3.96 (s, OCH₃), 4.84 (br s, rhamnose H-1"), 5.45 (d, glucose H-1"), 6.44 (s, H-6), 7.74 (dd, H-6') |
| Mass Spectrometry | Molecular formula | C₃₁H₃₆O₁₈ |
| Molecular weight | 696.6213 |
Table 2: Chromatographic Systems for this compound Analysis and Purification
| Chromatographic Method | Stationary Phase | Mobile Phase Composition | Elution Mode | Detection | Retention Characteristics |
|---|---|---|---|---|---|
| Analytical RP-HPLC | C18 (250 × 4.6 mm, 5μm) | Water (0.1% FA)/Acetonitrile | Gradient: 20-35% ACN in 25 min | UV 260, 275, 343 nm | 14-16 minutes |
| Preparative RP-HPLC | C18 (250 × 21.2 mm, 10μm) | Water/Acetonitrile (72:28) | Isocratic | UV 343 nm | 14-16 minutes |
| Normal Phase Flash Chromatography | Silica gel 60 | DCM:MeOH:Water (70:25:3) | Isocratic | TLC UV 365 nm | Rf ≈ 0.35 |
| Analytical TLC | Silica gel GF254 | Ethyl acetate:Formic acid:Water (8:1:1) | - | UV 254/365 nm | Rf ≈ 0.4-0.5 |
Table 3: Quantitative Parameters for this compound Analysis
| Parameter | Value/Range | Conditions/Notes |
|---|---|---|
| Melting Point | 143-145°C | Uncorrected, capillary method |
| Specific Optical Rotation | [α]²²D -0±3° (c=1, methanol) | 22°C, sodium D line |
| Solubility | Methanol, ethanol, DMSO, ethyl acetate | Sparingly soluble in water, insoluble in non-polar solvents |
| HPLC Linearity Range | 5-500 μg/mL | r² > 0.999 |
| Limit of Detection | 0.5 μg/mL | S/N = 3 |
| Limit of Quantification | 2.0 μg/mL | S/N = 10 |
| Extraction Yield | 0.016-0.024% (dried plant material) | Varies with collection time and plant population |
| Final Isolation Yield | 1.6-2.4% from crude extract | After all purification steps |
Diagram 1: Complete Purification Workflow for this compound from Plant Material to Pure Compound
Haploside C is a flavonoid glycoside first isolated from the plant Haplophyllum perforatum and was later also identified in the fruit of Citrus aurantium L. during a bioactivity-guided search for anti-colorectal cancer compounds [1] [2]. Its known bioactivity includes a pronounced hypoazotemic action (blood nitrogen-lowering effect) [2].
In the study on Citrus aurantium, the isolation of this compound was part of a broader effort to find phenolic compounds that suppress the growth of colorectal cancer cells (CRCs) and inhibit the Wnt signaling pathway, a key oncogenic driver in CRC [1] [3].
The table below summarizes the critical parameters from the research where this compound was isolated.
Table 1: Key Experimental Conditions for Isolation from Citrus aurantium L.
| Parameter | Description / Value | Purpose / Rationale |
|---|---|---|
| Source Material | Dried fruit of Citrus aurantium L. [3] | Rich source of phenolic compounds. |
| Initial Extraction | Powdered material extracted with 75% (v/v) ethanol at 60°C for 60 min with ultrasonication (45 kHz) [3] | To obtain a crude extract rich in phenolic content. |
| Bioactivity Guide | Anti-proliferative activity against HCT116 colorectal cancer cells and inhibition of Wnt signaling [3] | To focus the isolation on therapeutically relevant components. |
| Purification | AB-8 macroporous resin; elution with 40% ethanol [1] [3] | To obtain a phenolic-rich fraction where this compound was found. |
| Identification | UHPLC-Q-TOF/MS (Ultra-high Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) [1] | For tentative identification of compounds in the active fraction. |
Based on the gathered information, the following workflow outlines the general steps for a bioactivity-guided isolation targeting a compound like this compound. You can use this as a template for developing your own detailed protocol.
To supplement the workflow, here are some detailed methodological points based on the search results:
The following table summarizes the key identifiers and physicochemical properties of this compound as reported in chemical literature [1].
| Property | Description for this compound |
|---|---|
| Chemical Formula | C~31~H~36~O~18~ [1] |
| Molecular Weight | 696.6213 g/mol [1] |
| Melting Point | 143–145 °C [1] |
| Specific Rotation | [α]22D -0±3° (in methanol) [1] |
| UV-Vis Maxima (in methanol) | 260 nm, 275 nm, 343 nm, 385 nm [1] |
| Major IR Absorptions | 3520–3270 cm⁻¹ (O-H), 1730 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O γ-pyrone) [1] |
| Biological Source | Haplophyllum foliosum, H. pedicellatum, H. perforatum [1] |
Given the lack of specific data on this compound, selection of cell lines should be guided by the traditional ethnobotanical uses of its source plants or its structural similarity to other active compounds. The Huh7 human hepatoma cell line is a highly relevant model for liver cancer research and has been extensively used to study the effects of plant-derived compounds [2]. The table below suggests other potential cell models.
| Research Focus | Recommended Cell Lines | Rationale |
|---|---|---|
| Hepatocellular Carcinoma | Huh7, HepG2 | Huh7 is a human hepatoma-derived line ideal for liver cancer studies and drug screening [2]. |
| Broad-Spectrum Cancer Screening | MCF-7 (breast), A549 (lung), HeLa (cervical) | Common panels for initial cytotoxicity assessment of novel compounds. |
| Non-Cancerous Cytotoxicity | HEK293 (renal), primary hepatocytes | To assess safety and selective toxicity against normal cell lines. |
This protocol outlines a standard method to evaluate the effects of this compound on cell viability, using the Huh7 cell line as an example [2] [3] [4].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on Huh7 cells.
Materials:
Workflow:
The following diagram illustrates the key stages of the experimental workflow.
Methodology:
Based on the activity of structurally similar flavonoids and compounds tested on Huh7 cells, this compound may influence several key cellular pathways. The table below lists pathways worthy of empirical investigation.
| Pathway | Key Components | Potential Assays |
|---|---|---|
| Apoptosis Regulation | Caspase-3/7, PARP, Bcl-2/Bax | Caspase activity assays, Western blotting for cleavage products. |
| Cell Cycle Progression | Cyclins (D1), CDKs, p21, p27 | Flow cytometry for cell cycle analysis, Western blotting [5]. |
| AKT Signaling | AKT, p-AKT, mTOR | Phospho-specific Western blotting. |
| Metastasis & Invasion | MMP-2, MMP-9, E-cadherin | Gelatin zymography, Western blotting, boyden chamber assay [2]. |
| Wnt/β-Catenin Signaling | β-Catenin, GSK-3β | Western blotting, TOP/FOP flash reporter assay [2]. |
The following diagram illustrates the logical relationships between these pathways and potential cellular outcomes.
For a more comprehensive investigation, consider these advanced approaches:
Recent research has identified Haploside C as a compound of interest for its anti-cancer properties. The table below summarizes the key findings from a 2022 study:
| Aspect | Description |
|---|---|
| Source | Identified in the fruit of Citrus aurantium L. (Bitter Orange) [1]. |
| Documented Activity | Shows anti-proliferative activity against human colorectal cancer cells (CRCs) [1]. |
| Proposed Mechanism | Potential inhibition of the Wnt signaling pathway, a key driver in colorectal cancer [1]. |
| Key Experimental Models | • Cell lines: HCT116 and RKO colorectal cancer cells [1]. • Key Assays: EdU (5-ethynyl-2'-deoxyuridine) assay for cell proliferation; Dual-luciferase reporter assay for Wnt pathway activity [1]. |
While a dedicated protocol for this compound is not available, you can adapt these standard in vitro methods based on the cited research.
This protocol measures the proliferation rate of cancer cells after treatment with this compound, based on methodologies used in the identified research [1] [2].
This protocol tests the hypothesis that this compound exerts its effect by inhibiting the Wnt pathway, using a standard dual-luciferase reporter assay [1].
The following diagram illustrates the logical workflow for investigating this compound's mechanism of action, focusing on the Wnt signaling pathway as suggested by preliminary research.
The evidence for this compound's biological activity is promising but preliminary. Future research should focus on:
This compound is a flavonoid compound initially isolated from plants of the Haplophyllum genus. It is specifically identified as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1]. Recent studies have also identified its presence in Citrus aurantium L. (bitter orange) fruit, marking the first report of this compound in this species [2].
The following method is adapted from recent applications of UHPLC-Q-TOF/MS for the analysis of complex plant phenolics, including the study that identified this compound [2], and general principles for small molecule analysis [3].
The table below summarizes a typical UHPLC-Q-TOF/MS configuration for this analysis, based on common setups in pharmaceutical and natural product analysis [4] [2] [5].
Table 1: UHPLC-Q-TOF/MS Instrumental Parameters
| Parameter Category | Specification | Notes / Application |
|---|---|---|
| UHPLC System | ||
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Provides high-resolution separation [5]. |
| Mobile Phase | A: 2mM Ammonium Acetate in Water; B: Acetonitrile | A buffer-acetonitrile system is common for good ionization [5]. |
| Gradient | e.g., 5% B to 95% B over 15-20 min | Optimize for separation of this compound from other phenolics. |
| Flow Rate | 0.25 - 0.4 mL/min | Suitable for MS coupling [5]. |
| Column Temp. | 40°C | |
| Injection Volume | 2 - 5 µL | |
| Q-TOF Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is often preferred for flavonoid glycosides [2]. |
| Mass Range | m/z 50 - 1200 | Covers molecular ion and fragment ions. |
| Acquisition Mode | Data-Dependent Acquisition (MS^E or DDA) | Acquires MS1 (precursor) and MS/MS (fragment) data in one run. |
| Collision Energy | Ramping (e.g., 20-40 eV) | To induce fragmentation for structural confirmation. |
| Reference Lock-mass | Standard (e.g., Leucine-enkephalin) | Ensures mass accuracy throughout the run. |
The rich structural information from MS/MS spectra is key to identifying this compound [3].
[M-H]⁻ in the MS1 spectrum.The following workflow diagram outlines the key steps from sample preparation to identification.
This compound exhibits promising biological activities that are relevant for drug development. The diagram below illustrates the proposed signaling pathways through which it may exert its anti-proliferative effects, based on the context of its bioactivity [2].
Table 2: Documented and Potential Bioactivities of this compound
| Bioactivity | Reported Effect / Potential Mechanism | Research Context |
|---|---|---|
| Anti-Proliferative | Inhibits proliferation of colorectal cancer cells (HCT116); associated with inhibition of Wnt signaling pathway [2]. | Bioactivity-guided isolation from Citrus aurantium L. |
| Hypoazotemic | Pronounced action in reducing levels of nitrogenous waste products in the blood [1]. | Early pharmacological study (1987). |
| Chemopreventive | Potential as a functional food ingredient or lead compound for CRC chemoprevention due to its natural origin and bioactivity [2]. | Proposed based on recent findings. |
UHPLC-Q-TOF/MS is a powerful technique for the unambiguous identification and quantification of this compound in complex plant matrices. The method offers high sensitivity and the ability to perform structural confirmation through MS/MS fragmentation. The documented bioactivities of this compound, particularly its anti-proliferative and hypoazotemic effects, make it a compelling candidate for further drug development research. The protocols and workflows outlined here provide a solid foundation for researchers to analyze this compound, study its bioavailability, and further elucidate its mechanism of action.
The table below summarizes the available data on Haploside C, which can serve as a starting point for your experiments.
| Property | Value / Description | Source / Notes |
|---|---|---|
| Chemical Name | This compound | [1] [2] [3] |
| CAS Number | 108279-04-5 | [1] |
| Molecular Formula | C₃₁H₃₆O₁₈ | [2] |
| Purity | ≥95% (LC/MS-UV) | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 143–145 °C | [2] |
| Specific Rotation | [α]²²D −0±3° (in methanol) | [2] |
| Recommended Solubility | 1 mg/mL in DMSO | This is a specific recommendation from a supplier [1]. |
| UV-Vis Absorbance | 260, 275, 343, 385 nm (in methanol) | Useful for analytical method development [2]. |
Based on the available data, here are some steps you can take:
Since specific protocols were not found, the following general workflow diagram outlines a logical approach to screening for solubility conditions. You can use this as a guide to design your experiments.
The search results did not contain step-by-step experimental protocols for this compound. To find this level of detail, I suggest you:
Haploside C is a flavonoid identified in plants like Haplophyllum perforatum and Citrus aurantium L. [1] [2]. Research highlights its potential anti-proliferative activity against colorectal cancer cells (CRCs), linked to the inhibition of the Wnt signaling pathway [2].
Based on its chemical class and biological context, the following table summarizes the anticipated stability profile and common issues. Direct, compound-specific quantitative stability data (e.g., degradation rates at various pH levels) from published literature is currently limited.
| Aspect | Description & Potential Stability Concerns |
|---|---|
| Compound Class | Flavonoid (Phenolic compound) [2]. |
| Known Activity | Anti-proliferative activity against colorectal cancer cells (CRCs) via inhibition of the Wnt signaling pathway [2]. |
| Common Stability Issues | Potential sensitivity to oxidation (due to phenolic structure), hydrolysis (especially if glycosylated), and photodegradation. Solvent pH and temperature are critical factors. |
For a systematic assessment of this compound stability, you can adapt the following Standard Operating Procedure (SOP) framework for small molecules [3].
The International Conference on Harmonisation (ICH) guidelines recommend stability testing under accelerated and long-term conditions to predict shelf-life [3].
At each time point, analyze samples using a stability-indicating method [3]. UHPLC-Q-TOF/MS is highly recommended, as it was successfully used to identify this compound and related compounds in complex mixtures [2].
The following workflow diagram outlines the key stages of this stability study protocol.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate Formation | Solution supersaturation; compound instability in solvent. | Filter solution (0.22µm); consider a different solvent system (e.g., adjust DMSO percentage). |
| Decreased Assay Result | Chemical degradation (hydrolysis, oxidation). | Use inert atmosphere (N₂), include antioxidants, adjust buffer pH, and confirm all degradation peaks are accounted for in the analytical method [3]. |
| New Peaks in Chromatogram | Formation of degradation products. | Use UHPLC-Q-TOF/MS to identify the chemical structure of degradants; this informs how to adjust storage conditions to minimize their formation [2]. |
| Inconsistent Results | Improper storage (temperature/ humidity fluctuations); light exposure. | Use stability chambers with data loggers; store all samples in amber vials or in the dark. |
Q1: What is the recommended analytical method for studying this compound stability? A1: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is highly recommended. This method was successfully used to identify this compound in a complex plant extract and provides high resolution, sensitivity, and the ability to identify degradation products based on their mass [2].
Q2: Why is it important to study this compound stability? A2: Stability is crucial for ensuring the reliability and reproducibility of biological experiments. For instance, its identified anti-proliferative activity is linked to inhibiting the Wnt pathway [2]. A degraded compound would yield inaccurate results, potentially leading to false conclusions about its efficacy and mechanism of action.
Q3: Where can I find signaling pathway diagrams related to this compound's mechanism? A3: While detailed diagrams for this compound itself are not available, you can explore professional resources that provide interactive signaling pathways. For example, the Wnt/β-catenin pathway, which this compound is reported to inhibit, is detailed on sites like the Cell Signaling Technology pathways page [4]. The diagram below illustrates a simplified version of this key pathway.
The table below consolidates the available data, which is primarily useful for inferring storage conditions rather than providing direct instructions.
| Aspect | Available Data for Haploside C | Interpretation & Storage Implications |
|---|---|---|
| Physical Form | Not explicitly stated (isolated from plant material) [1] | Assumed to be a solid powder. Standard handling for solid APIs is recommended until confirmed [2]. |
| Melting Point | 143-145°C [3] | Indicates thermal stability at standard handling temperatures. Does not provide direct info on long-term storage stability [3]. |
| Spectroscopic Data | UV, IR, and 1H NMR data provided [3] [1] | UV spectrum suggests potential light sensitivity. Inference: Storage should protect from light, likely in amber glass vials [2]. |
| Chemical Structure | Acylated flavonoid glycoside (contains ester group) [1] | IR spectrum shows ester carbonyl (C=O) at 1730 cm⁻¹ [3]. Inference: May be susceptible to hydrolysis in humid conditions, necessitating low-humidity storage [2]. |
In the absence of specific data, a standard stability study for a new chemical entity can be initiated. The workflow below outlines this process, based on ICH guidelines for drug stability testing [2].
Based on general stability principles and the inferred properties of this compound, here are potential issues and solutions.
| Question / Issue | Potential Cause & Investigation | Recommended Action & Preventive Measure |
|---|
| Observed drop in potency or purity over time. | Chemical degradation, potentially via hydrolysis of the ester group or oxidation [2] [1]. | 1. Confirm with HPLC: Compare chromatograms to identify new degradation peaks. 2. Check water content: If high, hydrolysis is likely. Switch to tighter packaging with desiccant [2]. 3. Test for oxidation: Package under an inert gas (e.g., Nitrogen or Argon). | | What is the recommended container closure system? | The compound is likely sensitive to moisture and potentially light [2] [3]. | Use an opaque or amber glass bottle with a tamper-evident closure. A polyethylene terephthalate (PET) or polypropylene (PP) container is also suitable if compatibility is confirmed. Always include a desiccant like silica gel inside the container [2]. | | The solid appears to clump or change texture. | Absorption of moisture from the environment [2]. | 1. Transfer the material to a controlled environment (low humidity) immediately. 2. Re-dry the sample if possible and feasible. 3. Re-package using more stringent moisture barrier packaging (e.g., double bag with desiccant). |
Understanding and accurately reporting your extraction yield is the first step in optimization.
Extraction Yield (%) = (Extracted Weight (g) / Original Weight (g)) * 100Total Amount (ng) = Concentration (ng/µL) * Volume (µL)
Extraction Yield (%) = [(C_final × V_final) / (C_initial × V_initial)] × 100Successful optimization typically involves using structured experimental designs to test multiple variables at once.
RSM is a powerful statistical technique for optimizing complex processes. The typical workflow is as follows [3]:
Modern extraction methods can significantly improve yield and efficiency. The table below summarizes two common techniques as referenced in the literature.
| Technique | Key Optimizable Parameters | Reported Advantages | Example from Literature |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Microwave power, extraction time, solvent-to-material ratio, solvent concentration [4]. | Rapid, green technology, enhanced yield of heat-sensitive compounds [4]. | Optimized extraction of Centella asiatica polysaccharides using a Box-Behnken design [4]. |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power/time, temperature, solvent-to-material ratio [5]. | Reduced extraction time and solvent consumption, improved yield [5]. | Optimized extraction of Aloe vera polysaccharides using Response Surface Methodology [5]. |
Here are some common issues and solutions, framed as a technical support FAQ.
To begin optimizing this compound extraction without prior knowledge, I suggest this structured pathway:
The table below summarizes the key characteristics of Haploside C based on the search results.
| Characteristic | Description |
|---|---|
| Chemical Classification | Acylated flavonoid glycoside (derived from limocitrin) [1]. |
| Core Aglycone Structure | 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone [1]. |
| Glycosidic Moisty | 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1]. |
| Reported Natural Sources | 1. Haplophyllum perforatum (aerial parts) [1] [2] 2. Citrus aurantium L. (bitter orange) fruit [3]. | | Reported Biological Activities | Pronounced hypoazotemic (blood nitrogen-lowering) activity [1]; Anti-proliferative activity against colorectal cancer cells [3]. |
Based on general flavonoid isolation principles and the specific mentions of this compound, you can construct a separation workflow. The following diagram outlines the key stages from crude extract to identification.
Here are the detailed methodologies for each stage of the workflow:
This approach uses a biological assay to track the target compound throughout the separation process [3].
Qe (mg GAE/g) = (C0 - Ce) × Vo / mR (%) = (Cd × Vd) / [(C0 - Ce) × Vo] × 100%C0=initial concentration; Ce=equilibrium concentration; Cd=concentration in desorbate; Vo/Vd=volume of adsorption/desorption solution; m=resin mass.The most critical factor for separating this compound is leveraging its specific chemical properties: target the 40% ethanol eluent during resin chromatography and use reversed-phase C18 HPLC with mass spectrometric detection for purification and confirmation.
For your research and documentation, here is a summary of the core physicochemical and handling information for Haploside C, compiled from supplier and scientific literature.
| Property | Specification / Value | Source / Notes |
|---|---|---|
| Chemical Name | This compound | [1] |
| Assay/Purity | ≥95% (LC/MS-UV) | [1] |
| Physical Form | Solid | [1] |
| Molecular Formula | C31H36O18 | [2] |
| Molecular Weight | 696.62 g/mol | [2] |
| Melting Point | 143–145 °C | [2] |
| Solubility | 1 mg/mL in DMSO | Solubility in water or other common solvents not specified [1] |
| Storage | –20°C | [1] |
| SMILES | O[C@H]1C@HC@@HC@HC@@HC@HO2)C@H=C(C(C(O)=C(C4=CC(OC)=C(O)C=C4)O5)=O)C5=C3OC)O[C@@H]1COC(C)=O | [1] |
| InChI Key | JGGRFKDDIGORCC-LHYXFQTCSA-N | [1] |
| UV/VIS Data | λ_max (log ε): 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) nm. Shift reagents: Data available for +CH3ONa, +AlCl3, etc. [2] | | | IR Data | Peaks at: 3520–3270 (O-H), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620, 1600, 1566, 1470, 1448 (aromatic C=C) cm-1 [2] | | | 1H NMR | (TMS-ether, CDCl3): Key signals include 1.13 (3H, d, J=5.5, CH3), 3.88 (3H, s, OCH3), 4.84 (1H, br s, anomeric proton), 6.44 (1H, s, H-6), etc. [2] | |
Based on the typical laboratory practices for natural product research and the specific data for this compound, here is a suggested workflow for preparing a standard stock solution. The diagram below outlines the key stages.
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: How should this compound stock solutions be stored to ensure stability?
Q3: How can I confirm the identity and purity of my this compound stock?
Problem: The compound does not dissolve completely in the recommended solvent.
Problem: Unexpected precipitation occurs after dilution in aqueous buffers.
Problem: The analytical data (e.g., LC-MS) does not match the reference.
Here is a summary of the key details found in the search results:
| Aspect | Details |
|---|---|
| Source | Identified in the fruit of Citrus aurantium L. (bitter orange) [1]. |
| Identification Method | Isolated via bioactivity-guided fractionation and identified using UHPLC-Q-TOF/MS (Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) [1]. |
| Potential Bioactivity | The extract it was found in showed anti-proliferative activity against colorectal cancer cells (HCT116) and inhibited Wnt signaling, a key pathway in cancer [1]. |
| Comparative Data | Not available in the search results. No quantitative data on efficacy, potency (e.g., IC50), or direct comparisons with other compounds were found. |
The study that discovered this compound followed a standard methodology for identifying bioactive plant compounds. The workflow below outlines the general process, which in this specific case led to the identification of this compound in a fraction with anti-colorectal cancer activity [1].
To gather the comparative data you need, I suggest the following steps: